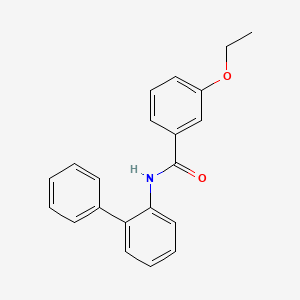![molecular formula C11H9N5OS B5786569 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole, commonly known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a tetrazole derivative that contains a thiazole ring and a methoxyphenyl group. It has been widely studied for its potential use in various fields, including medicine, agriculture, and materials science. In
作用机制
The mechanism of action of MTT is not fully understood. However, studies have shown that MTT can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. MTT has also been shown to inhibit the growth of bacteria and fungi through the disruption of cell membrane integrity.
Biochemical and Physiological Effects
MTT has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTT can induce apoptosis, leading to cell death. In bacteria and fungi, MTT can disrupt cell membrane integrity, leading to cell death. In plants, MTT can enhance growth and yield. However, the exact biochemical and physiological effects of MTT are still being investigated.
实验室实验的优点和局限性
One of the main advantages of MTT is its ease of synthesis. MTT can be synthesized in a laboratory setting using relatively simple methods. MTT is also a relatively stable compound, making it easy to handle and store.
One of the limitations of MTT is its potential toxicity. Studies have shown that MTT can be toxic to certain cell types at high concentrations. Therefore, careful consideration must be given to the dosage and concentration of MTT used in experiments.
未来方向
There are several future directions for the study of MTT. In medicine, further research is needed to fully understand the mechanism of action of MTT and its potential as a cancer therapy. In agriculture, further research is needed to determine the optimal concentration and application method of MTT for crop growth enhancement. In materials science, further research is needed to explore the potential applications of MTT-derived metal complexes in the development of new materials. Overall, the study of MTT has the potential to lead to significant advancements in various scientific fields.
合成方法
MTT can be synthesized through a variety of methods, including the reaction of 4-methoxyphenyl isothiocyanate with thiosemicarbazide, followed by cyclization with sodium nitrite. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2-bromo-1,3-thiazole, followed by cyclization with sodium azide. The synthesis of MTT is relatively simple and can be performed in a laboratory setting.
科学研究应用
MTT has been extensively studied for its potential use in various scientific fields. In medicine, MTT has been investigated for its anti-cancer properties. Studies have shown that MTT can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MTT has also been studied for its antimicrobial properties. Research has shown that MTT has potent activity against a variety of pathogenic bacteria and fungi.
In agriculture, MTT has been investigated for its potential as a plant growth regulator. Studies have shown that MTT can enhance the growth and yield of various crops, making it a potential candidate for agricultural applications.
In materials science, MTT has been studied for its potential use in the development of new materials. Research has shown that MTT can be used as a precursor for the synthesis of various metal complexes, which have potential applications in the development of new materials.
属性
IUPAC Name |
4-(4-methoxyphenyl)-2-(tetrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-17-9-4-2-8(3-5-9)10-6-18-11(13-10)16-7-12-14-15-16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRDWFMEIAISRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-(tetrazol-1-yl)-1,3-thiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)

![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)
![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)
![2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)

![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)